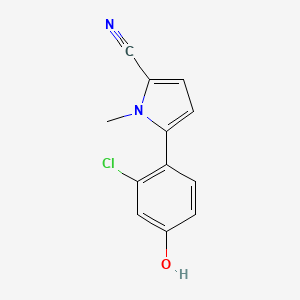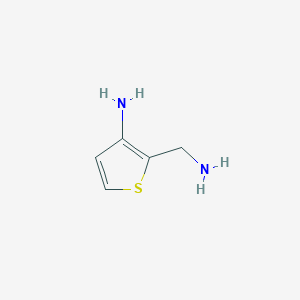
tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a tert-butyl ester group, a methoxyphenyl group, and an indole core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to the phenyl ring.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The indole core can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a lead compound for the development of new pharmaceuticals.
- Potential applications in drug delivery systems due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
作用机制
The mechanism of action of tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its indole core and functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
- tert-Butyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate
- tert-Butyl 2-(4-methoxyphenyl)-1H-indole-5-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group on the indole ring can significantly influence the compound’s reactivity and biological activity.
- Uniqueness: tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C20H21NO3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-methoxyphenyl)indole-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-17-8-6-5-7-15(17)13-18(21)14-9-11-16(23-4)12-10-14/h5-13H,1-4H3 |
InChI 键 |
ZOJRDQBFLRWMRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





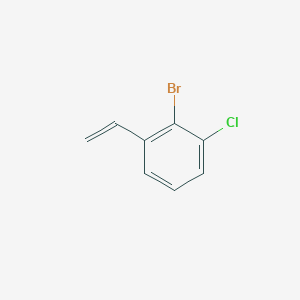

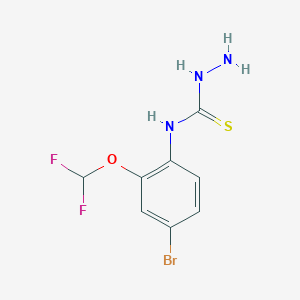
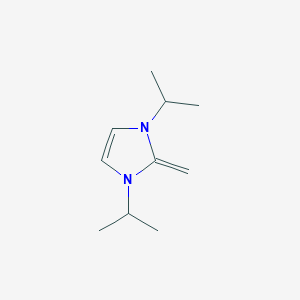
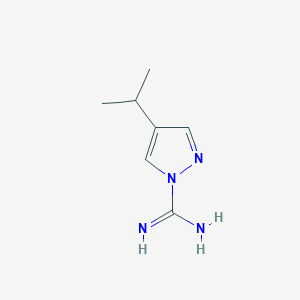
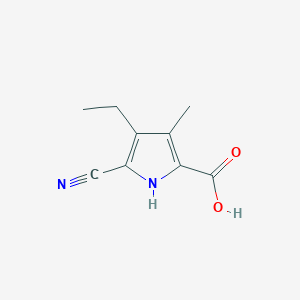

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
